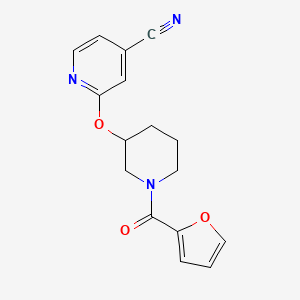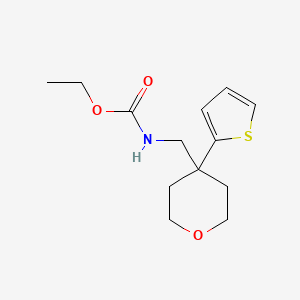
ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl tetrahydropyran-4-ylacetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . It is also known by several synonyms such as ethyl 2-tetrahydro-2h-pyran-4-yl acetate, ethyl 2-oxan-4-yl acetate, and ethyl tetrahydropyran-4-yl-acetate .
Synthesis Analysis
While the specific synthesis process for “ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate” is not available, a related compound, ethyl tetrahydro-2H-pyran-4-carboxylate, can be synthesized using lithium aluminium tetrahydride in tetrahydrofuran at 0 degrees Celsius for 1 hour .
Molecular Structure Analysis
The InChI key for ethyl tetrahydropyran-4-ylacetate is JLMMMEDWRUVCEW-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CC1CCOCC1 .
Physical And Chemical Properties Analysis
Ethyl tetrahydropyran-4-ylacetate is a liquid at room temperature . It has a molecular weight of 172.22 g/mol .
Aplicaciones Científicas De Investigación
- Researchers have investigated the antitumor properties of this compound. In vitro studies using human malignant melanoma cells (A375) demonstrated its potential as an antitumor agent . Further research is needed to explore its mechanism of action and potential clinical applications.
- Ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate may serve as a precursor in the synthesis of HDAC inhibitors. For instance, it can be used in the preparation of 2-[(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides, which have potential therapeutic applications .
Antitumor Activity
Histone Deacetylase (HDAC) Inhibitors
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12(15)14-10-13(5-7-16-8-6-13)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRVEPCPZRYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2697522.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2697526.png)
![2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2697527.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)
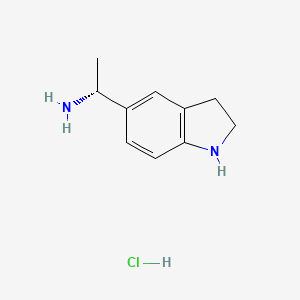

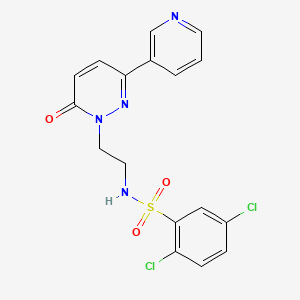
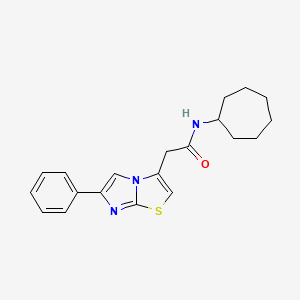
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2697539.png)

![6-(2-Methoxy-5-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697543.png)
